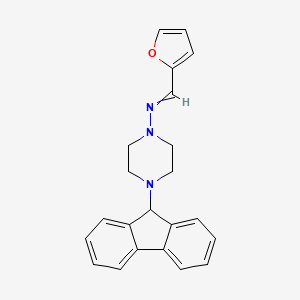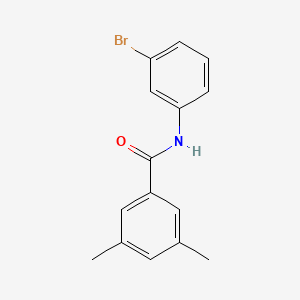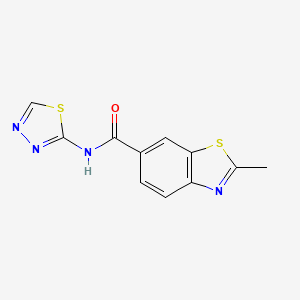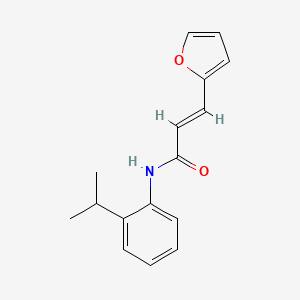
(E)-3-(2-FURYL)-N~1~-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-FURYL)-N~1~-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring and an isopropylphenyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-FURYL)-N~1~-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Propenamide Backbone: The propenamide backbone can be synthesized through the reaction of an appropriate acyl chloride with an amine under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative.
Attachment of the Isopropylphenyl Group: The isopropylphenyl group can be attached through a Friedel-Crafts acylation reaction using an isopropylbenzene derivative and an appropriate acylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced at the propenamide double bond to form the corresponding saturated amide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Electrophilic substitution can be carried out using reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated amide derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(E)-3-(2-FURYL)-N~1~-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of (E)-3-(2-FURYL)-N~1~-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and isopropylphenyl group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by either inhibiting or activating them, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
(E)-3-(2-FURYL)-N~1~-(2-METHYLPHENYL)-2-PROPENAMIDE: Similar structure but with a methyl group instead of an isopropyl group.
(E)-3-(2-FURYL)-N~1~-(2-CHLOROPHENYL)-2-PROPENAMIDE: Similar structure but with a chlorine atom instead of an isopropyl group.
(E)-3-(2-FURYL)-N~1~-(2-METHOXYLPHENYL)-2-PROPENAMIDE: Similar structure but with a methoxy group instead of an isopropyl group.
Uniqueness: (E)-3-(2-FURYL)-N~1~-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12(2)14-7-3-4-8-15(14)17-16(18)10-9-13-6-5-11-19-13/h3-12H,1-2H3,(H,17,18)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUFKWDQAYUDPA-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5707689.png)
![4-[(3-fluorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5707690.png)
![N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE](/img/structure/B5707697.png)

![2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B5707709.png)
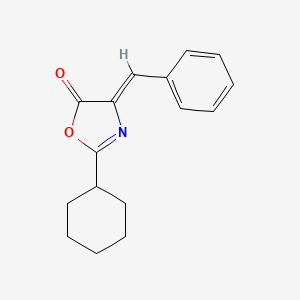
![2,2,4-Trimethyl-1-[(pyridin-2-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5707717.png)
![N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide](/img/structure/B5707732.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)sulfanyl]acetamide](/img/structure/B5707741.png)
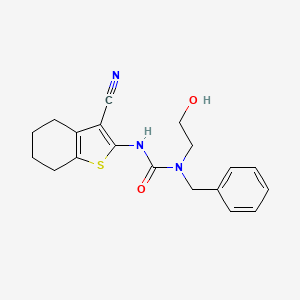
![3-[(3,4-dimethoxybenzylidene)amino]-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5707759.png)
